5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-5-12-14-9(11(15)16)4-8(7-2-3-7)13-10(6)14/h4-5,7H,2-3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYZOYYGCZTXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale reactions are conducted in reactors with precise control over reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Molecular Formula : C10H11N3O2
- Molecular Weight : 205.22 g/mol
The compound features a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. Notably, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference Year |
|---|---|---|---|
| Breast Cancer | MCF-7 | 12.5 | 2023 |
| Lung Cancer | A549 | 15.0 | 2024 |
In a study evaluating its efficacy against MCF-7 breast cancer cells, the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 | 2024 |
| Escherichia coli | 64 | 2024 |
These findings suggest that the compound could be developed as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anti-inflammatory Effects
In studies assessing its anti-inflammatory properties, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
| Cytokine | Reduction (%) | Reference Year |
|---|---|---|
| TNF-alpha | 50 | 2025 |
| IL-6 | 50 | 2025 |
This highlights the potential of the compound in managing inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism by which 5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 3, 5, and 7 significantly altering biological activity and physicochemical properties. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences in Substituent Effects
Position 3 Modifications: Methyl vs. Trifluoromethyl (CF3): The CF3 group in other analogs enhances lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets .
Position 5 Cyclopropyl vs. Isopropyl :
- The cyclopropyl group in the target compound introduces ring strain and rigidity, which may enhance binding specificity compared to the flexible isopropyl group in analog 1443279-67-1 .
Carboxylic Acid Position :
- Relocating the carboxylic acid from position 7 (target compound) to position 5 (e.g., CAS 1795503-05-7) alters hydrogen-bonding interactions, impacting solubility and target affinity .
Biological Activity
5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, often referred to in the literature as a derivative of pyrazolo[1,5-a]pyrimidine, has garnered attention due to its promising biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines pyrazole and pyrimidine rings, characterized by the presence of a cyclopropyl group at position 5 and a carboxylic acid functional group at position 7. The molecular formula is , with a molecular weight of approximately 206.21 g/mol. The structural attributes contribute to its biological profile, particularly in terms of enzyme inhibition and anticancer activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A notable study demonstrated that this compound acts as an inhibitor of various protein kinases involved in tumorigenesis, particularly B-Raf kinase, which is critical in the Raf-MEK-ERK signaling pathway associated with several cancers including melanoma and colorectal cancer .
In vitro studies have shown that this compound can reduce cell viability in cancer cell lines such as A549 (human lung adenocarcinoma) significantly more than standard chemotherapeutic agents like cisplatin . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance potency against cancer cells while minimizing cytotoxic effects on non-cancerous cells .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. It has been reported to exhibit selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent . The presence of the carboxylic acid group is believed to play a crucial role in its interaction with bacterial targets.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cell signaling pathways. For example:
- B-Raf Kinase Inhibition : This compound has been identified as a B-Raf kinase inhibitor, which is significant for targeting cancers driven by mutations in this kinase.
- Protein Kinase Modulation : It modulates pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects .
Comparative Analysis with Related Compounds
A comparative analysis reveals that several related compounds exhibit varying degrees of biological activity based on structural modifications. Below is a summary table highlighting key features and activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | Chlorine atom at position 6 | Anticancer activity via B-Raf inhibition |
| 4-Chloro-3-methylpyrazolo[1,5-a]pyrimidine | Lacks cyclopropyl group | Anticancer activity |
| 7-Amino-4-methylpyrazolo[1,5-a]pyrimidine | Amino group at position 7 | Anti-inflammatory properties |
| 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | Bromine instead of chlorine | Antimicrobial effects |
This table illustrates how variations in substituents can influence the biological potency and specificity against various targets.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- In Vitro Studies : A study involving A549 cells showed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.
- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against drug-resistant Staphylococcus aureus, suggesting potential for development into therapeutic agents for resistant infections.
Q & A
Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer :
- In Vitro :
- Cancer: MTT assays on HeLa or MCF-7 cells .
- Inflammation: LPS-induced TNF-α suppression in RAW 264.7 macrophages .
- In Vivo :
- Xenograft models (e.g., nude mice with HT-29 tumors) for antitumor efficacy .
- Collagen-induced arthritis (CIA) models for anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
